1-(1-propyl-1H-pyrazol-4-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

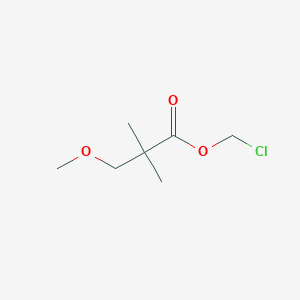

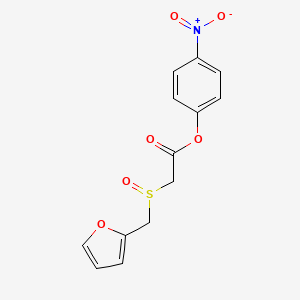

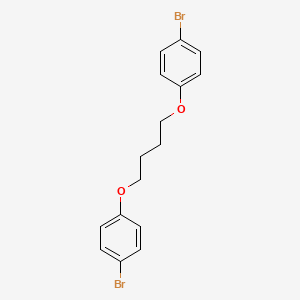

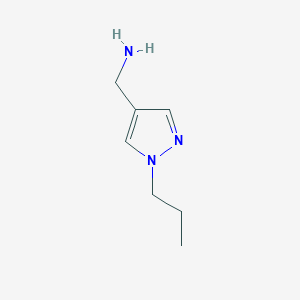

The molecular formula of “1-(1-propyl-1H-pyrazol-4-yl)methanamine” is C7H13N3 . Its InChI code is 1S/C7H13N3/c1-2-3-10-6-7(4-8)5-9-10/h5-6H,2-4,8H2,1H3 .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 139.2 .Scientific Research Applications

Cobalt(II) Complexes in Polymerization

The synthesis and molecular structure of a series of Co(II) chloride complexes, including N,N-bis((1H-pyrazol-1-yl)methyl)cyclohexanamine, demonstrate their use in polymerization processes. Specifically, these complexes have shown high activity in methyl methacrylate polymerization, yielding poly(methylmethacrylate) with high molecular weight and narrow polydispersity index, indicating their potential in materials science and polymer chemistry (Choi et al., 2015).

Synthesis of Novel Pyrazole Derivatives

The synthesis of novel pyrazole derivatives, such as 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, is significant for its high yield and the utility of these compounds in various applications, including pharmacology and agrochemistry (Shimoga et al., 2018).

Antimicrobial and Anticancer Agents

Pyrazole derivatives, such as 1-(1H-Benzotriazol-1-yl)-1-Substituted Phenyl Methanamine, have been studied for their antimicrobial and anticancer properties. The structure-activity relationship of these compounds offers valuable insights into their potential as therapeutic agents (Visagaperumal et al., 2010).

Synthesis of Pyrazole Derivatives for Pharmaceutical Applications

The synthesis and regioselective procedure for creating pyrazole derivatives, including 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone, are crucial for developing pharmaceutical compounds. These processes leverage 1,3-dipolar cycloaddition reactions, indicating their importance in medicinal chemistry (Alizadeh et al., 2015).

Anti-inflammatory Activities

Pyrazole derivatives of gallic acid exhibit significant anti-inflammatory activity. The synthesis of these compounds and their pharmacological evaluation contribute to the development of new anti-inflammatory drugs (Arunkumar et al., 2009).

Anticonvulsant Agents

Novel Schiff bases of 3-aminomethyl pyridine, including pyrazole derivatives, have been synthesized and evaluated for their anticonvulsant activity, highlighting their potential use in treating seizure disorders (Pandey & Srivastava, 2011).

Mechanism of Action

Target of Action

Similar compounds such as pyrazole derivatives have been found to interact with various biological targets . For instance, some pyrazole derivatives have shown anti-inflammatory effects by interacting with pro-inflammatory mediators such as histamine, bradykinin, prostaglandins, leukotrienes, and cytokines .

Mode of Action

It can be inferred from related compounds that its interaction with its targets could lead to changes in the production and release of certain mediators, thereby affecting the inflammatory process .

Biochemical Pathways

Related compounds have been shown to affect pathways involving the production and release of pro-inflammatory mediators . These mediators play a crucial role in the inflammatory process, and their modulation can lead to changes in the cardinal signs of inflammation, including pain, heat, redness, and swelling .

Result of Action

Related compounds have shown anti-inflammatory effects, which could be attributed to their interaction with pro-inflammatory mediators . This interaction can lead to a reduction in the cardinal signs of inflammation, potentially resulting in anti-nociceptive (pain-relieving) effects .

properties

IUPAC Name |

(1-propylpyrazol-4-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-2-3-10-6-7(4-8)5-9-10/h5-6H,2-4,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEDJQINYVJOHTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C=N1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598873 |

Source

|

| Record name | 1-(1-Propyl-1H-pyrazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1006333-36-3 |

Source

|

| Record name | 1-(1-Propyl-1H-pyrazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.